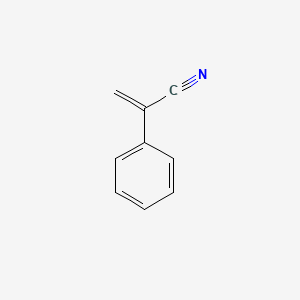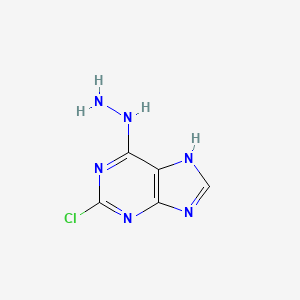
4-Hydroxy-1-indanone
Übersicht
Beschreibung
4-Hydroxy-1-indanone is a hydroxylated indanone, a compound that features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This compound is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its unique structure and reactivity make it a valuable building block in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides . This reaction typically employs Brønsted or Lewis acids as catalysts. Another method involves the use of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors, which offer efficient and green synthesis routes .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The Friedel-Crafts acylation method is widely used due to its simplicity and effectiveness. Additionally, advancements in green chemistry have led to the adoption of environmentally friendly methods that minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-1-indanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding quinones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated indanones
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-indanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-indanone and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to active sites and blocking substrate access . Others may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Indanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-1-indanone: Hydroxyl group positioned differently, affecting its reactivity and biological activity.
4-Methoxy-1-indanone: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties and applications.
Uniqueness of 4-Hydroxy-1-indanone: The presence of the hydroxyl group at the 4-position enhances its reactivity and allows for a broader range of chemical transformations. This makes this compound a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
4-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSCMRNFDBWFND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343561 | |
| Record name | 4-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40731-98-4 | |
| Record name | 4-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-hydroxy-1-indanone in the synthesis of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone ([11C]MIQO)?
A1: this compound serves as a crucial starting material in the synthesis of [11C]MIQO. The synthesis involves a Schmidt reaction where this compound reacts with sodium azide and trichloroacetic acid to ultimately form the precursor molecule, 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone. This precursor then undergoes O-[C]methylation using [11C]methyl triflate to produce the final radiolabeled compound, [11C]MIQO [].
Q2: What is the significance of developing [11C]MIQO as a potential tracer?
A2: [11C]MIQO is a potent inhibitor of poly(ADP-ribose) synthetase (PARS) []. The development of this radiolabeled compound is significant because it could potentially allow researchers to image excessive PARS activation using Positron Emission Tomography (PET). This imaging capability could be valuable in understanding the role of PARS in various diseases and conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














